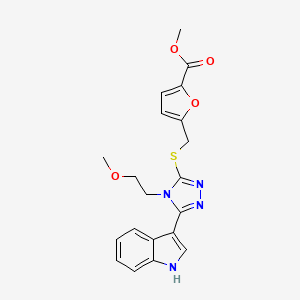
methyl 5-(((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)furan-2-carboxylate is a complex organic compound notable for its multi-ring structure. It merges the indole, triazole, and furan moieties, giving it diverse chemical reactivity and potential applications across various scientific fields. Understanding its properties and behavior is essential for leveraging its full potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : This compound can be synthesized through multi-step organic reactions involving condensation, cyclization, and substitution processes. Typically, the synthesis begins with the formation of the triazole ring, followed by the introduction of the indole ring, and finally, the attachment of the furan-2-carboxylate group. Specific conditions such as temperature, solvent, and catalysts are critical in optimizing yield and purity.
Industrial Production Methods: : On an industrial scale, the production involves large-scale reactors with precise control over temperature and pressure to ensure consistency. Flow chemistry techniques might be employed to enhance efficiency and reduce by-products.
Types of Reactions
Oxidation: : This compound can undergo oxidation, especially at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: : Reduction reactions can target the nitrogens in the triazole ring, potentially altering the electronic properties of the compound.
Substitution: : The compound is prone to electrophilic and nucleophilic substitution, particularly on the indole and furan rings.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide or m-chloroperoxybenzoic acid for oxidation reactions.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction.
Substitution Reactions: : Various halogenating agents or nucleophiles under controlled temperatures.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Reduced forms of triazole.
Substitution: : Halogenated indole or furan derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-(((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)furan-2-carboxylate is utilized in diverse fields:
Chemistry: : Used as a building block for more complex molecules and in studying reaction mechanisms.
Medicine: : Investigated for its pharmacological properties, including potential anticancer, antiviral, and antimicrobial activities.
Industry: : Employed in materials science for its unique electronic properties.
Mecanismo De Acción
Molecular Targets and Pathways: : The compound's biological effects are often mediated through its interaction with specific enzymes and receptors. The indole ring can interact with cellular proteins, modulating their function. The triazole moiety is known to bind metal ions, which can be crucial in enzyme inhibition.
Similar Compounds
Methyl 5-(((5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)furan-2-carboxylate: : Lacks the methoxyethyl group.
Methyl 5-(((5-(1H-indol-3-yl)-4-(2-ethoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)furan-2-carboxylate: : Contains an ethoxyethyl group instead of methoxyethyl.
Methyl 5-(((5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)furan-2-carboxylate: : Features a phenyl group instead of methoxyethyl.
Uniqueness: : Methyl 5-(((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)furan-2-carboxylate is unique due to the presence of the methoxyethyl group, which can significantly influence its pharmacokinetic properties and chemical reactivity, offering distinct advantages in specific applications compared to its analogues.
Hope you find this article detailed and comprehensive! Happy to chat more about any aspect you find particularly interesting.
Propiedades
IUPAC Name |
methyl 5-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-26-10-9-24-18(15-11-21-16-6-4-3-5-14(15)16)22-23-20(24)29-12-13-7-8-17(28-13)19(25)27-2/h3-8,11,21H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPSXDVIRCJNTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC2=CC=C(O2)C(=O)OC)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-[(2-Chlorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride](/img/structure/B2497565.png)
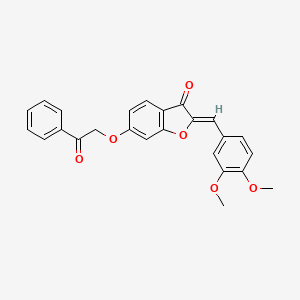
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(3-methoxyphenyl)acetate](/img/structure/B2497568.png)
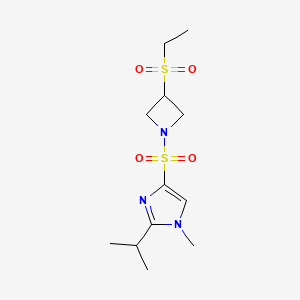

![N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-phenoxypropanamide](/img/structure/B2497574.png)
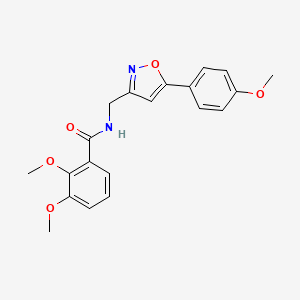
![N-(3,4-dimethoxyphenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2497576.png)
![6-(2-methoxyethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2497578.png)

![2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-(3-fluorophenyl)ethanol](/img/structure/B2497580.png)
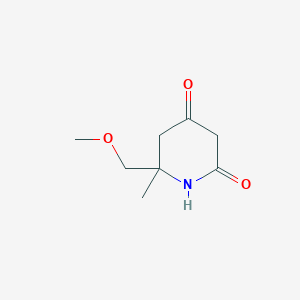
![2-{[(2-Chlorophenyl)methyl]amino}-1,1-bis(4-fluorophenyl)ethan-1-ol hydrochloride](/img/structure/B2497584.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2497585.png)
